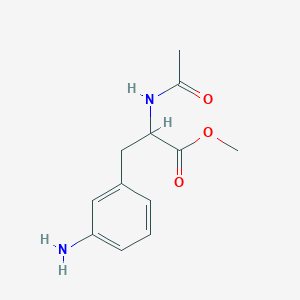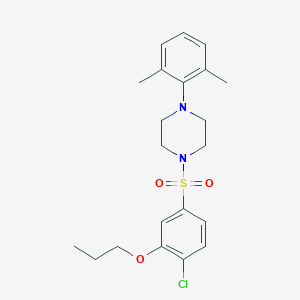
Methyl 3-(3-aminophenyl)-2-acetamidopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-aminophenyl)-2-acetamidopropanoate is a compound that is part of a broader class of chemicals used in the synthesis of various heterocyclic systems. These compounds are characterized by their ability to react with different nucleophiles and reagents to form a wide array of heterocyclic structures, which are of significant interest in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound with a similar structure, was prepared from acetoacetic esters and used as a reagent for the preparation of various heterocyclic systems . Another study reported the synthesis of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate from N-acetylglycine, which was then used to synthesize a range of heterocyclic compounds . These methods typically involve multiple steps, including the formation of intermediate compounds, and are designed to introduce specific functional groups that facilitate further chemical transformations.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 3-(3-aminophenyl)-2-acetamidopropanoate has been elucidated using techniques such as X-ray crystallography. For example, the orientation around the double bond for a related compound, methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate, was established by X-ray analysis . The molecular structure is crucial for understanding the reactivity and the potential for forming various heterocyclic systems.
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to undergo reactions with different nucleophiles. Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, for example, was used to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds . Similarly, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate reacted with heterocyclic amines and other C-nucleophiles to form various heterocyclic systems . These reactions are often dependent on the reaction conditions and the substituents present on the nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of an acetamido group and other substituents affects the compound's solubility, melting point, and stability. The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide revealed the presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, which contribute to the compound's solid-state structure and potentially its reactivity .
科学的研究の応用
Cross-Coupling Chemistry
- Study on C–H Bonds: Research by Wan, Dastbaravardeh, Li, and Yu (2013) in the Journal of the American Chemical Society focused on meta-C–H arylation and methylation of 3-phenylpropanoic acid and its derivatives using a nitrile template. This study highlights the importance of cross-coupling of C–H bonds with organoborons in synthetic chemistry, particularly in the context of creating complex molecular structures (Wan et al., 2013).
Antimalarial Activity
- Synthesis of Antimalarial Compounds: A paper by Werbel et al. (1986) in the Journal of Medicinal Chemistry described the synthesis of a series of compounds derived from substituted 1-phenyl-2-propanones, including those related to Methyl 3-(3-aminophenyl)-2-acetamidopropanoate. This research is significant in the field of antimalarial drug development (Werbel et al., 1986).
Organotin(IV) Complexes in Cancer Research
- Organotin(IV) Complexes as Anticancer Drugs: Basu Baul et al. (2009) in Investigational New Drugs explored the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes. These compounds demonstrated significant cytotoxicity against various human tumor cell lines, indicating their potential as anticancer drugs (Basu Baul et al., 2009).
Antimicrobial Agents
- Development of Antimicrobial Compounds: Darwish et al. (2014) in the International Journal of Molecular Sciences synthesized new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial applications. These compounds were derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, showcasing the role of Methyl 3-(3-aminophenyl)-2-acetamidopropanoate derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Chiral Catalysis
- Asymmetric Biocatalysis: A study by Li et al. (2013) in Process Biochemistry focused on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, using Methylobacterium oryzae. This research highlights the application of microbial biocatalysts in producing enantiopure compounds, crucial for pharmaceutical applications (Li et al., 2013).
将来の方向性
While specific future directions for “Methyl 3-(3-aminophenyl)-2-acetamidopropanoate” were not found, related compounds have been studied for their potential applications. For instance, molecularly imprinted polymers (MIPs), dubbed plastic antibodies, are artificial receptors with high-affinity binding sites for a particular molecule or compound . These MIPs are expected to have high affinity via numerous interactions between polymer matrices and multiple functional groups of the target protein .
特性
IUPAC Name |
methyl 2-acetamido-3-(3-aminophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-11(12(16)17-2)7-9-4-3-5-10(13)6-9/h3-6,11H,7,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEJXJYJGYPHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B2551564.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551565.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2551567.png)
![6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2551568.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide](/img/structure/B2551570.png)


![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2551580.png)

